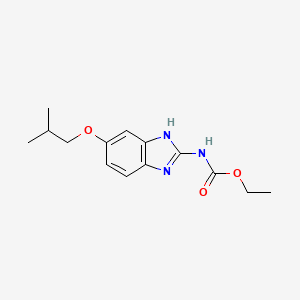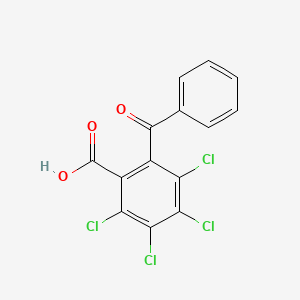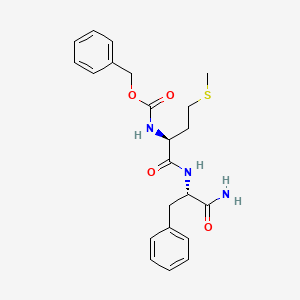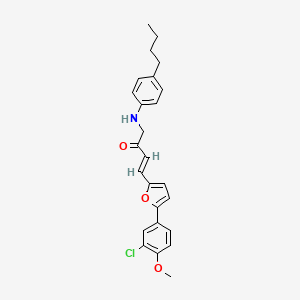
Phenyl alpha-phenylstyryl sulfone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenyl alpha-phenylstyryl sulfone is an organic compound with the molecular formula C20H16O2S. It is a member of the sulfone family, characterized by the presence of a sulfonyl functional group (SO2) attached to two carbon atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Phenyl alpha-phenylstyryl sulfone can be synthesized through several methods. One common approach involves the reaction of phenylstyrene with phenylsulfonyl chloride in the presence of a base, such as triethylamine. The reaction typically occurs under mild conditions and yields the desired sulfone product .
Industrial Production Methods: Industrial production of this compound often involves large-scale reactions using similar synthetic routes. The process may include additional purification steps, such as recrystallization or chromatography, to ensure high purity and yield of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Phenyl alpha-phenylstyryl sulfone undergoes various chemical reactions, including:
Oxidation: The sulfone group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfone group to sulfides.
Substitution: The phenyl and styryl groups can undergo electrophilic or nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted phenyl and styryl derivatives
Applications De Recherche Scientifique
Phenyl alpha-phenylstyryl sulfone has several applications in scientific research:
Chemistry: It serves as a versatile intermediate in organic synthesis, enabling the construction of complex molecules.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: this compound is used in the production of polymers and other advanced materials .
Mécanisme D'action
The mechanism of action of phenyl alpha-phenylstyryl sulfone involves its interaction with biological targets, such as enzymes. The sulfone group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition of enzyme activity. This mechanism is particularly relevant in the context of cysteine protease inhibition, where the sulfone group reacts with the thiol group of cysteine residues .
Comparaison Avec Des Composés Similaires
- Phenyl trimethylsilylmethyl sulfone
- Alpha-nitrobenzyl phenyl sulfone
- Alpha,alpha-dimethyl-4-nitrobenzyl phenyl sulfone
- Ethyl alpha-iodostyryl sulfone
- Allyl phenyl sulfone
Comparison: Phenyl alpha-phenylstyryl sulfone is unique due to its specific structural features, including the presence of both phenyl and styryl groups. This structural arrangement imparts distinct chemical reactivity and biological activity compared to other sulfones. For example, the presence of the styryl group enhances its ability to participate in conjugate addition reactions, making it a valuable intermediate in organic synthesis .
Propriétés
Formule moléculaire |
C20H16O2S |
|---|---|
Poids moléculaire |
320.4 g/mol |
Nom IUPAC |
[(E)-2-(benzenesulfonyl)-2-phenylethenyl]benzene |
InChI |
InChI=1S/C20H16O2S/c21-23(22,19-14-8-3-9-15-19)20(18-12-6-2-7-13-18)16-17-10-4-1-5-11-17/h1-16H/b20-16+ |
Clé InChI |
KCOPDPJFQYVZBV-CAPFRKAQSA-N |
SMILES isomérique |
C1=CC=C(C=C1)/C=C(\C2=CC=CC=C2)/S(=O)(=O)C3=CC=CC=C3 |
SMILES canonique |
C1=CC=C(C=C1)C=C(C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3,4-dichloro-N-[(E)-(3,4-dimethoxyphenyl)methylidene]aniline](/img/structure/B11952226.png)




![N-[4-chloro-2-(3,4-dihydro-1-isoquinolinyl)phenyl]-N,4-dimethylbenzenesulfonamide hydrochloride](/img/structure/B11952282.png)




![Ethyl 4-{[tert-butyl(diphenyl)silyl]oxy}butanoate](/img/structure/B11952312.png)

